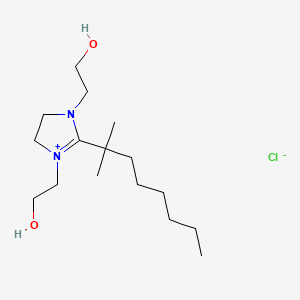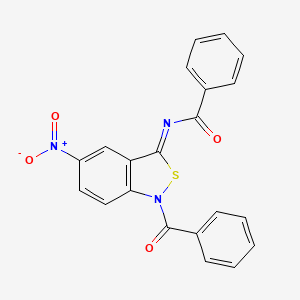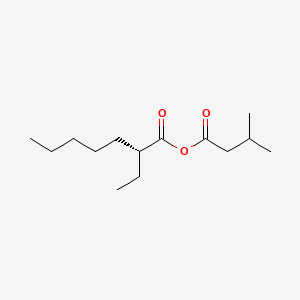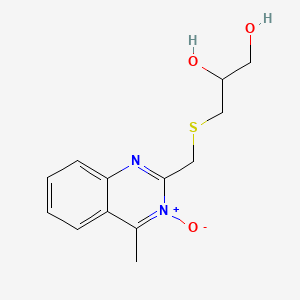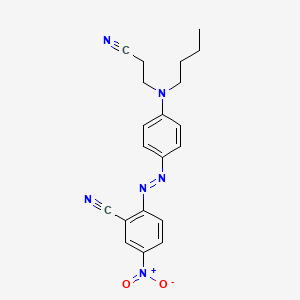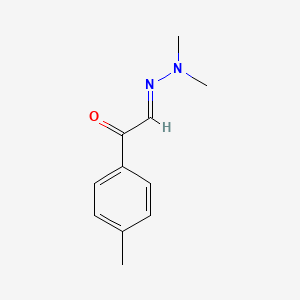
p-Tolylglyoxal N,N-dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C₁₁H₁₄N₂O It is a derivative of glyoxal, where the glyoxal moiety is substituted with a p-tolyl group and the hydrazone is formed with N,N-dimethylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-tolylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: p-Tolylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Chemistry: p-Tolylglyoxal N,N-dimethylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound can be used as a reagent for the modification of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of p-Tolylglyoxal N,N-dimethylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is due to the nucleophilic nature of the hydrazone moiety, which can attack electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- Phenylglyoxal N,N-dimethylhydrazone
- p-Methoxyphenylglyoxal N,N-dimethylhydrazone
- p-Bromophenylglyoxal N,N-dimethylhydrazone
Comparison: p-Tolylglyoxal N,N-dimethylhydrazone is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group in the p-tolyl moiety can also influence the compound’s solubility and stability .
Properties
CAS No. |
24407-35-0 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-6-10(7-5-9)11(14)8-12-13(2)3/h4-8H,1-3H3/b12-8+ |
InChI Key |
BYWZDRVDOARNLV-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=N/N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



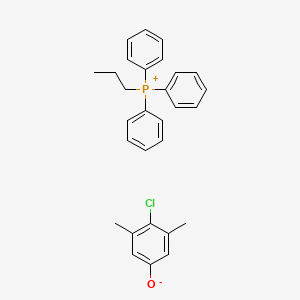
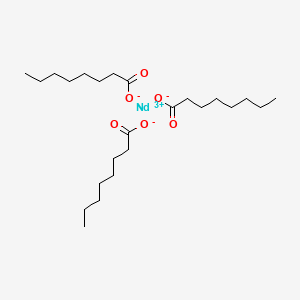
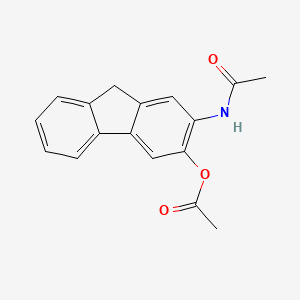

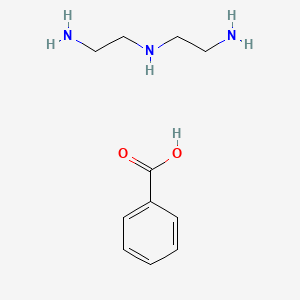

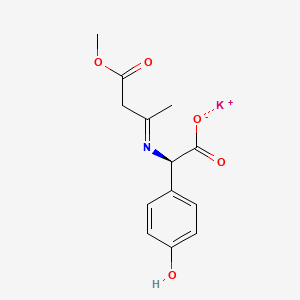
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
